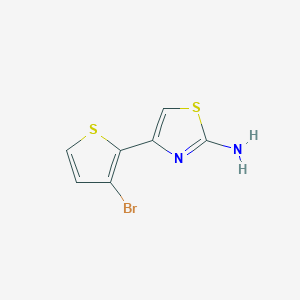

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

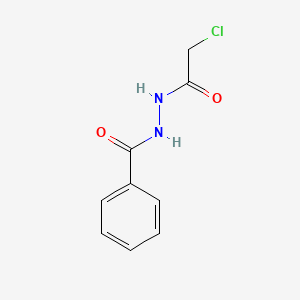

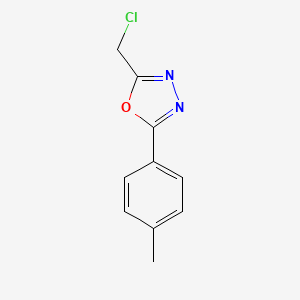

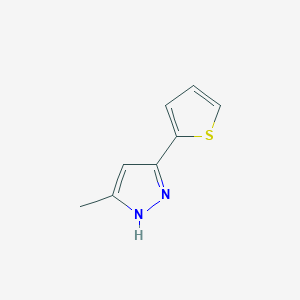

Thiophene-based compounds, such as “4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine”, are a class of organic compounds that contain a five-membered ring made up of one sulfur atom . They are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene-based compounds can be synthesized via various methods. One common method is the Suzuki cross-coupling reaction . This involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of thiophene-based compounds is characterized by a five-membered ring containing one sulfur atom . The exact structure would depend on the specific substituents attached to the thiophene ring.Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, they can participate in Suzuki cross-coupling reactions to form biaryl compounds . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis

Thiophene-based compounds exhibit a variety of physical and chemical properties. For example, they can exhibit high conductivity and are used in the fabrication of organic semiconductors and organic light-emitting diodes .Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Results : These compounds have been found to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Material Science

- Results : The incorporation of thiophene derivatives has led to improved performance in electronic devices due to their excellent charge transport properties .

Organic Chemistry

- Results : These reactions yield a variety of imine derivatives with potential pharmaceutical applications .

Catalysis

- Results : Theoretical calculations support the experimental findings and provide insight into the transition metal-catalyzed hydrolysis of imines .

Corrosion Inhibition

- Results : Thiophene derivatives have been shown to significantly reduce corrosion rates in various industrial settings .

Pharmaceutical Drug Development

- Results : Several commercially available drugs contain the thiophene nucleus, demonstrating the importance of this structure in medicinal chemistry .

This analysis provides a snapshot of the multifaceted applications of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine and its significance across various scientific disciplines. The detailed methods and results highlight the compound’s versatility and potential for contributing to advancements in both scientific research and industrial applications.

Coordination Chemistry

- Results : The formation of these complexes has implications for understanding the properties of metals in various oxidation states and their potential applications in catalysis and materials science .

Biochemistry

- Results : These studies help in understanding the biological activity of the compound and its potential use as a therapeutic agent .

Environmental Chemistry

- Results : Findings suggest that certain thiophene derivatives can be effective in reducing the concentration of pollutants in the environment .

Analytical Chemistry

- Results : These methods are valuable for quick and accurate detection of substances in various samples .

Agricultural Chemistry

- Results : Some derivatives have shown promising results in protecting crops from pests and enhancing agricultural productivity .

Nanotechnology

- Results : The resulting nanoparticles have potential applications in electronics, medicine, and materials science .

These applications demonstrate the versatility of 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine in various scientific fields, highlighting its importance in research and development across disciplines. The detailed descriptions of methods and outcomes provide insight into the compound’s potential for contributing to scientific advancements.

Photodynamic Therapy

- Results : The generated reactive oxygen species can induce cell death in targeted cancer cells, offering a potential treatment with fewer side effects than traditional chemotherapy .

Sensor Technology

- Results : These sensors are capable of detecting a wide range of substances, including gases and organic compounds, with high sensitivity and selectivity .

Liquid Crystals

- Results : The resulting liquid crystals can be used in displays, offering advantages such as improved image quality and energy efficiency .

Solar Cells

- Results : Solar cells incorporating thiophene derivatives have shown promising efficiency improvements, contributing to the development of cost-effective and sustainable energy sources .

Drug Delivery Systems

- Results : These systems can improve the therapeutic index of drugs by reducing side effects and increasing the concentration of the drug at the target site .

Fluorescent Probes

Safety And Hazards

Direcciones Futuras

Thiophene-based compounds have been the subject of ongoing research due to their wide range of applications. Future research may focus on developing new synthetic methods, exploring their potential biological activities, and improving their properties for use in electronic and optoelectronic devices .

Propiedades

IUPAC Name |

4-(3-bromothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S2/c8-4-1-2-11-6(4)5-3-12-7(9)10-5/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFFKELZLXZNAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363389 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

81216-90-2 |

Source

|

| Record name | 4-(3-Bromothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)